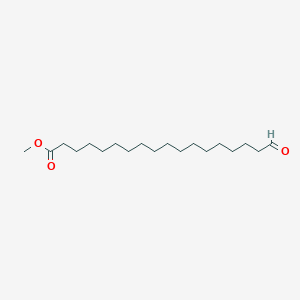
Methyl 18-oxooctadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 18-oxooctadecanoate can be synthesized through several methods. One common approach involves the oxidation of methyl stearate using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under controlled conditions to ensure the selective oxidation of the terminal methyl group to a keto group .
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic oxidation of methyl stearate. Catalysts such as palladium or platinum are used to facilitate the oxidation process, which is carried out at elevated temperatures and pressures to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 18-oxooctadecanoate undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the keto group to a carboxyl group, forming octadecanedioic acid.
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride, resulting in the formation of methyl 18-hydroxyoctadecanoate.
Substitution: The keto group can participate in nucleophilic substitution reactions, where nucleophiles such as hydrazine or hydroxylamine react with the keto group to form hydrazones or oximes
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or catalytic oxidation with palladium or platinum.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Hydrazine, hydroxylamine, or other nucleophiles under mild conditions
Major Products
Oxidation: Octadecanedioic acid.
Reduction: Methyl 18-hydroxyoctadecanoate.
Substitution: Hydrazones, oximes, and other derivatives
Scientific Research Applications
Methyl 18-oxooctadecanoate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including polymers and surfactants.
Biology: It serves as a model compound for studying the metabolism of long-chain fatty acids and their derivatives.
Medicine: Research has explored its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: It is used in the production of lubricants, plasticizers, and other industrial chemicals
Mechanism of Action
The mechanism of action of methyl 18-oxooctadecanoate involves its interaction with various molecular targets and pathways. In biological systems, it can be metabolized by enzymes such as fatty acid oxidases, leading to the formation of metabolites that participate in cellular processes. The keto group allows it to form hydrogen bonds and interact with proteins and other biomolecules, influencing their function and activity .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-oxooctadecanoate: Similar structure but with the keto group at the 2nd carbon position.
Methyl 5-oxooctadecanoate: Keto group at the 5th carbon position.
Methyl 12-oxooctadecanoate: Keto group at the 12th carbon position .
Uniqueness
Methyl 18-oxooctadecanoate is unique due to the position of the keto group at the terminal end of the carbon chain. This positioning influences its reactivity and interactions with other molecules, making it distinct from other oxooctadecanoates.
Properties
Molecular Formula |
C19H36O3 |
|---|---|
Molecular Weight |
312.5 g/mol |
IUPAC Name |
methyl 18-oxooctadecanoate |
InChI |
InChI=1S/C19H36O3/c1-22-19(21)17-15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-18-20/h18H,2-17H2,1H3 |
InChI Key |
LHAJLOOCIUSIMM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCCCCCCCCCCCCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















